

# Compound Identification and Physicochemical Properties

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4H-1,3-benzodioxin-6-amine

CAS No.: 22791-64-6

Cat. No.: B1329835

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**4H-1,3-benzodioxin-6-amine** is a substituted aromatic amine featuring the benzodioxin core. This structural motif is a key component in various biologically active molecules.<sup>[1][2]</sup> Accurate identification is paramount for any research application.

### 1.1. Core Identification

A summary of the primary identifiers for **4H-1,3-benzodioxin-6-amine** is presented below.

Identifier	Value	Source
CAS Number	22791-64-6	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[5]
Molecular Weight	151.164 g/mol	[5]
MDL Number	MFCD00047632	[5][3]
Synonyms	4H-Benzo[d][5]dioxin-6-amine	[4][6]

## 1.2. Chemical Structure

The molecular structure consists of a benzene ring fused to a 1,3-dioxin ring, with an amine group substituted at the 6-position.

4H-1,3-benzodioxin-6-amine

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Caption: 2D structure of **4H-1,3-benzodioxin-6-amine**.

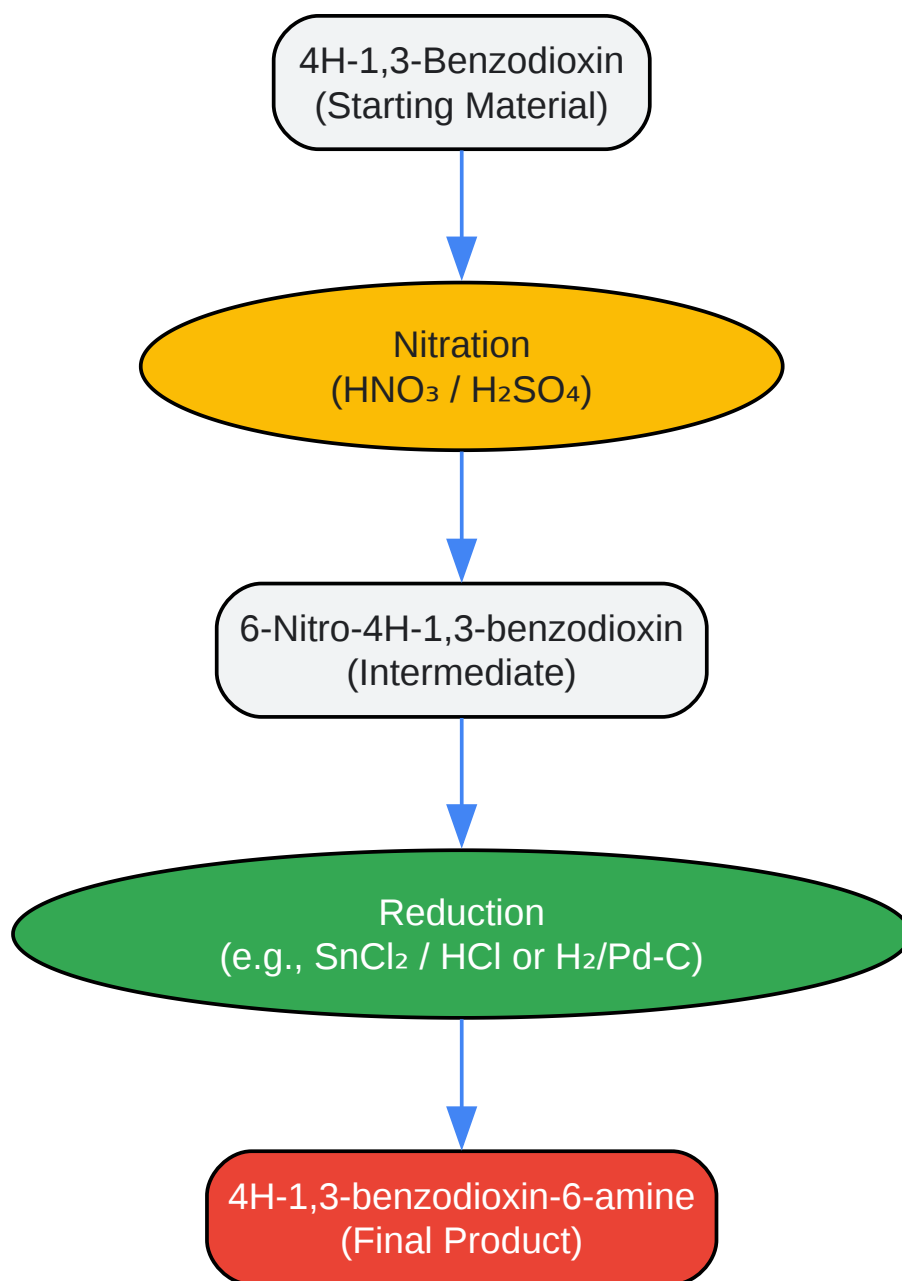
## 1.3. Physicochemical Data

Direct experimental data for **4H-1,3-benzodioxin-6-amine** is not extensively published. The following table includes calculated properties for the parent scaffold, 4H-1,3-Benzodioxin (CAS 254-27-3), to provide an estimate. Researchers must experimentally verify the properties for the amine derivative.

Property	Value (for 4H-1,3-Benzodioxin)	Unit	Source
Normal Boiling Point (T <sub>boil</sub> )	483.68	K	[7]
Normal Melting Point (T <sub>fus</sub> )	285.60	K	[7]
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	45.75	kJ/mol	[7]
Octanol/Water Partition Coeff. (logP <sub>oct/wat</sub> )	1.553	[7]	
Water Solubility (log <sub>10</sub> WS)	-1.95	mol/l	[7]

## Synthesis and Methodologies

While a specific, validated synthesis for **4H-1,3-benzodioxin-6-amine** is not detailed in current literature, a plausible and chemically sound pathway can be proposed based on standard organic chemistry transformations and synthesis of related benzodioxin structures.<sup>[1]</sup> The most direct approach involves the nitration of the parent 4H-1,3-benzodioxin followed by the reduction of the resulting nitro-intermediate.



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Caption: Proposed two-step synthesis workflow for **4H-1,3-benzodioxin-6-amine**.

### 2.1. Step 1: Nitration of 4H-1,3-Benzodioxin

- Principle: Electrophilic aromatic substitution is used to introduce a nitro group onto the benzene ring. The ether linkages of the dioxin ring are activating and ortho-, para-directing. The 6-position (para to one of the ether oxygens) is a likely site for substitution.

- Protocol:
  - Cool a solution of 4H-1,3-benzodioxin in a suitable solvent (e.g., glacial acetic acid or dichloromethane) to 0-5 °C in an ice bath.
  - Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise while maintaining the low temperature to control the exothermic reaction.
  - After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, carefully pour the reaction mixture over crushed ice and water to precipitate the crude product.
  - Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
  - Purify the crude 6-nitro-4H-1,3-benzodioxin by recrystallization or column chromatography.

## 2.2. Step 2: Reduction of 6-Nitro-4H-1,3-benzodioxin

- Principle: The nitro group is reduced to a primary amine. Several methods are effective for this transformation. Metal-acid systems like tin(II) chloride in hydrochloric acid are common, as is catalytic hydrogenation.
- Protocol (using SnCl<sub>2</sub>):
  - Suspend the purified 6-nitro-4H-1,3-benzodioxin in ethanol or a similar solvent.
  - Add an excess of tin(II) chloride dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O) followed by concentrated hydrochloric acid.
  - Heat the mixture at reflux until TLC analysis indicates the complete consumption of the starting material.
  - Cool the reaction mixture and neutralize it by the slow addition of a concentrated base solution (e.g., NaOH or Na<sub>2</sub>CO<sub>3</sub>) until the solution is strongly alkaline. This will precipitate

tin salts.

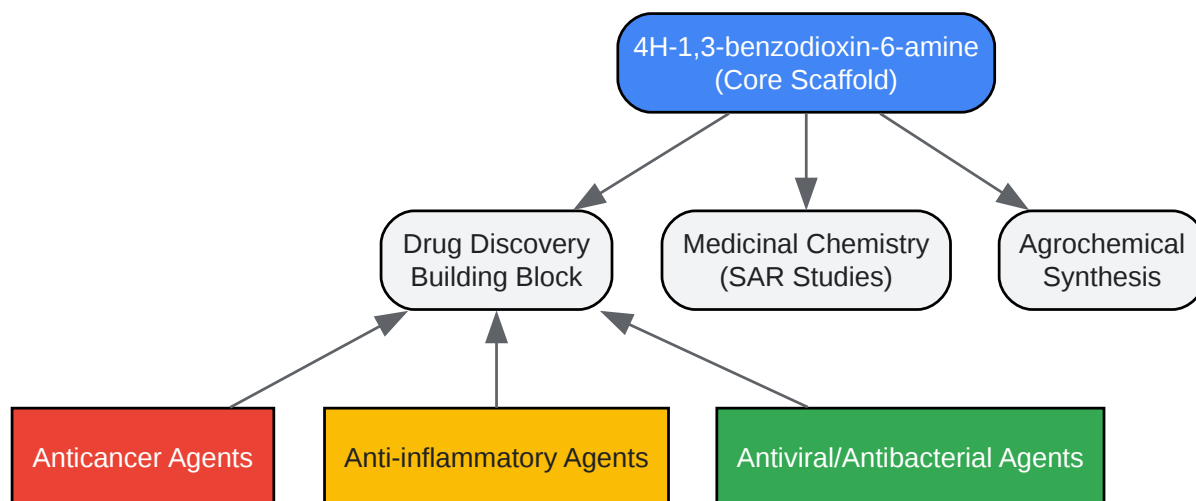
- Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane.
- Combine the organic layers, dry over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure to yield the crude amine.
- Further purification can be achieved via column chromatography on silica gel.

## Potential Applications and Biological Significance

The benzodioxin scaffold is a privileged structure in medicinal chemistry.<sup>[1]</sup> While **4H-1,3-benzodioxin-6-amine** itself is not widely studied, its isomers and related analogs have demonstrated a wide range of biological activities. For instance, various 1,4-benzodioxane derivatives have shown significant anti-inflammatory and anticancer properties.<sup>[8]</sup>

This compound is therefore a valuable building block for:

- **Drug Discovery:** Serving as a scaffold or intermediate for synthesizing libraries of novel compounds to be screened for various therapeutic targets.<sup>[8][9]</sup>
- **Medicinal Chemistry:** The amine group provides a reactive handle for derivatization, allowing for the synthesis of amides, sulfonamides, and other functional groups to explore structure-activity relationships (SAR).<sup>[8]</sup>
- **Agrochemical Research:** Heterocyclic compounds are frequently explored for their potential as pesticides and fungicides.<sup>[1][2]</sup>



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Caption: The utility of the core scaffold in research and development.

## Safety and Handling

As a research chemical, **4H-1,3-benzodioxin-6-amine** should be handled with care, assuming it is hazardous until proven otherwise.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
- First Aid:

- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[\[10\]](#)
- If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[\[10\]](#)[\[11\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. [\[10\]](#)[\[11\]](#)

## Conclusion

**4H-1,3-benzodioxin-6-amine** (CAS: 22791-64-6) is a heterocyclic amine with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive data on its properties and biological activity are sparse, its structural relationship to known bioactive benzodioxanes suggests it is a compound of interest for developing novel therapeutic and agrochemical agents. The proposed synthetic route offers a viable method for its preparation in a laboratory setting. Strict adherence to safety protocols is mandatory when handling this compound.

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